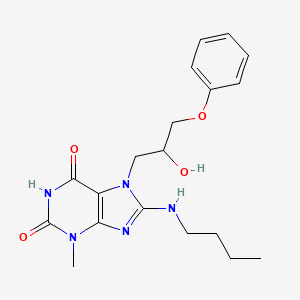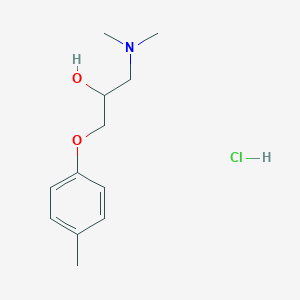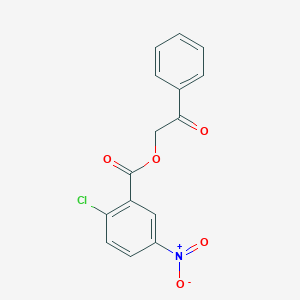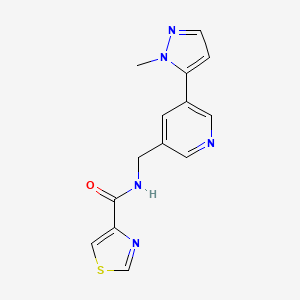![molecular formula C10H11NO2 B2720056 (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine CAS No. 16198-35-9](/img/structure/B2720056.png)
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine, also known as HPPH, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of hydroxamic acids and has a molecular weight of 257.30 g/mol.
Aplicaciones Científicas De Investigación
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine has been used in various scientific research applications. One of the main applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to radiation therapy. This compound has shown potential as a therapeutic agent for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.
Mecanismo De Acción
The mechanism of action of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and play a crucial role in the development and progression of cancer. This compound inhibits HDAC enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the expression of p21, a protein that plays a crucial role in cell cycle regulation. This compound has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine in lab experiments is its specificity towards HDAC enzymes. This makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine in scientific research. One direction is the development of this compound-based therapies for the treatment of cancer. Another direction is the use of this compound as a tool for studying the role of HDAC enzymes in various biological processes. In addition, the development of more soluble forms of this compound could lead to its broader use in various lab experiments.
Conclusion:
This compound is a synthetic compound that has shown potential in various scientific research applications. Its specificity towards HDAC enzymes makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. This compound has shown potential as a therapeutic agent for the treatment of various types of cancers, and the development of more soluble forms of this compound could lead to its broader use in various lab experiments.
Métodos De Síntesis
The synthesis of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves the reaction of 2-(prop-2-en-1-yloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
(NE)-N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLXHIQGXUSCE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)


![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)

![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)

![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)
![(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2719996.png)